molecular formula C19H14FN3O3S2 B2779553 2-((7-fluoro-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)-N-(naphthalen-1-yl)acetamide CAS No. 899944-23-1

2-((7-fluoro-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)-N-(naphthalen-1-yl)acetamide

Cat. No.: B2779553
CAS No.: 899944-23-1
M. Wt: 415.46
InChI Key: HBEIWWVZEOWFDF-UHFFFAOYSA-N
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Description

2-((7-Fluoro-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)-N-(naphthalen-1-yl)acetamide is a synthetic organic compound featuring a benzothiadiazine 1,1-dioxide core scaffold. This structure is sulfonamide-based and is known in pharmacological research for its diuretic properties, acting as a nitric oxide enhancing agent . The molecule is structurally characterized by a 7-fluoro-substituted benzothiadiazine ring system linked via a thioether bridge to an N-(naphthalen-1-yl)acetamide group. The 1,1-dioxide (sulfone) moiety is a key functional group that influences the electronic properties of the molecule and is critical for its interaction with biological targets . Compounds within the benzothiadiazine dioxide class have demonstrated significant research value beyond diuresis, particularly in neuroscience. Structurally similar analogs have been identified as potent Positive Allosteric Modulators (PAMs) of the AMPA (α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid) receptor, which is a major target for investigating cognitive enhancement and neurodegenerative diseases . The specific incorporation of a naphthalene substituent in this molecule suggests potential for enhanced hydrophobic interactions and π-stacking within protein binding sites, making it a compound of interest for structure-activity relationship (SAR) studies in medicinal chemistry. This product is intended for research purposes such as screening compound libraries, investigating new biological pathways, and developing novel therapeutic agents. It is supplied for laboratory analysis and use in controlled research settings. This product is strictly for research use only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

2-[(7-fluoro-1,1-dioxo-4H-1λ6,2,4-benzothiadiazin-3-yl)sulfanyl]-N-naphthalen-1-ylacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14FN3O3S2/c20-13-8-9-16-17(10-13)28(25,26)23-19(22-16)27-11-18(24)21-15-7-3-5-12-4-1-2-6-14(12)15/h1-10H,11H2,(H,21,24)(H,22,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HBEIWWVZEOWFDF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2NC(=O)CSC3=NS(=O)(=O)C4=C(N3)C=CC(=C4)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14FN3O3S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-((7-fluoro-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)-N-(naphthalen-1-yl)acetamide is a novel thiadiazine derivative that has garnered attention due to its potential biological activities. This article explores its biological activity, including antimicrobial, anticancer, and other pharmacological effects, supported by relevant research findings and data.

Chemical Structure and Properties

The molecular formula of the compound is C14H16FN3O4S2C_{14}H_{16}FN_{3}O_{4}S_{2} with a molecular weight of 373.4 g/mol. The structure features a fluoro-substituted benzo[e][1,2,4]thiadiazine ring, which is linked to a naphthalene moiety through a thioether bond.

PropertyValue
Molecular FormulaC₁₄H₁₆FN₃O₄S₂
Molecular Weight373.4 g/mol
CAS Number886956-41-8

Antimicrobial Activity

Research indicates that compounds containing the thiadiazine scaffold exhibit significant antimicrobial properties. For instance, derivatives of 1,3,4-thiadiazole have shown effectiveness against various bacterial strains such as Staphylococcus aureus and Escherichia coli. The presence of halogen substituents enhances antibacterial activity against Gram-positive bacteria while oxygenated substituents can impart antifungal properties .

Case Study:
In a study assessing the antimicrobial efficacy of thiadiazole derivatives, it was found that certain compounds displayed minimum inhibitory concentrations (MIC) lower than standard antibiotics like streptomycin and fluconazole. For example, one derivative exhibited an MIC of 32 μg/mL against E. coli, indicating promising potential for further development in antimicrobial therapies .

Anticancer Activity

The anticancer potential of this compound is also noteworthy. The benzo[e][1,2,4]thiadiazine core has been associated with various anticancer activities. In vitro studies have demonstrated that related compounds can inhibit the proliferation of cancer cell lines including breast and lung cancer cells .

Research Findings:
A study on fluorinated thiadiazine derivatives revealed that specific modifications led to enhanced antiproliferative activity against various cancer cell lines. The highest activity was noted for compounds with additional aromatic substitutions that facilitated interaction with cellular targets involved in cancer progression .

The biological activities of 2-((7-fluoro-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)-N-(naphthalen-1-yl)acetamide are likely mediated through multiple mechanisms:

  • Enzyme Inhibition: The compound may inhibit key enzymes involved in microbial metabolism or cancer cell proliferation.
  • Reactive Oxygen Species (ROS) Generation: Some thiadiazole derivatives have been shown to induce oxidative stress in target cells, leading to apoptosis.
  • Protein-Ligand Interactions: The unique structure allows for binding interactions with various biological macromolecules.

Scientific Research Applications

Medicinal Chemistry Applications

The compound has shown promise in various areas of medicinal chemistry:

Antimicrobial Activity

Research indicates that derivatives of thiadiazines exhibit broad-spectrum antimicrobial properties. Studies have highlighted the potential of compounds similar to 2-((7-fluoro-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)-N-(naphthalen-1-yl)acetamide to inhibit bacterial growth and combat resistant strains .

Anticancer Properties

Thiadiazine derivatives have been investigated for their anticancer effects. The unique structure of this compound may interact with cellular targets involved in cancer proliferation and apoptosis. Preliminary studies suggest it could serve as a lead compound for developing new anticancer agents .

Mineralocorticoid Receptor Modulation

The compound's structural characteristics make it a candidate for modulating mineralocorticoid receptors. This modulation can have therapeutic implications in conditions like hypertension and heart failure. Research into related compounds has shown that they can selectively antagonize these receptors without significant side effects .

Synthetic Methodologies

The synthesis of 2-((7-fluoro-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)-N-(naphthalen-1-yl)acetamide typically involves several key steps:

Step-by-Step Synthesis

  • Formation of the Thiadiazine Ring : The initial step involves constructing the thiadiazine framework through cyclization reactions.
  • Fluorination : Introducing the fluorine atom at the 7-position can be achieved via electrophilic fluorination methods.
  • Thioether Bond Formation : The thioether linkage to the naphthalene derivative is formed through nucleophilic substitution reactions.
  • Acetamide Group Attachment : Finally, the acetamide group is introduced through acylation reactions.

Each reaction step requires careful optimization of conditions to maximize yield and purity.

Case Studies

Several case studies have documented the biological activity and synthetic approaches related to this compound:

Case Study 1: Antimicrobial Screening

A study screened various thiadiazine derivatives against common bacterial strains. The results indicated that compounds with similar structures displayed significant antimicrobial activity, suggesting that modifications to the thiadiazine core could enhance efficacy against resistant bacteria .

Case Study 2: Anticancer Activity

In vitro studies on cancer cell lines demonstrated that specific derivatives exhibited cytotoxic effects, leading to apoptosis in cancer cells. The mechanism was proposed to involve disruption of cell cycle progression and induction of oxidative stress .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Naphthalenyl-Acetamide Moieties

(a) 2-(4-((Naphthalen-1-yloxy)methyl)-1H-1,2,3-triazol-1-yl)-N-phenylacetamide (6a)
  • Core Structure : 1,2,3-Triazole ring vs. benzo[e][1,2,4]thiadiazine.
  • Key Features : The triazole’s hydrogen-bonding capability contrasts with the electron-deficient thiadiazine-sulfone system.
  • Activity : Exhibits moderate antimicrobial activity, attributed to the triazole’s ability to coordinate with microbial enzymes .
  • Synthesis : Prepared via copper-catalyzed azide-alkyne cycloaddition (CuAAC), differing from the nucleophilic substitution or cyclization routes used for thiadiazines .
(b) 2-((4-Allyl-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl)thio)-N-(naphthalen-1-yl)acetamide
  • Core Structure : 1,2,4-Triazole with thiophene substituent.
  • Key Features : The allyl and thiophene groups enhance π-conjugation, while the thioether linkage mirrors the target compound.
  • Activity : Thiophene’s electron-rich nature may improve binding to hydrophobic enzyme pockets compared to fluorine-substituted thiadiazines .
(c) 2-(Naphthalen-1-yl)-N-(1,3-thiazol-2-yl)acetamide
  • Core Structure : Thiazole ring.
  • Key Features : Thiazole’s aromaticity and hydrogen-bond acceptor sites differ from the sulfone-containing thiadiazine.
  • Characterization: Structural confirmation via X-ray crystallography highlights planar geometry, contrasting with the non-planar thiadiazine-sulfone system .

Analogues with Benzothiazine/Sulfone Scaffolds

(a) Fluorinated 4H-1,4-Benzothiazines
  • Core Structure : 1,4-Benzothiazine vs. 1,2,4-thiadiazine.
  • Key Features : Fluorine at position 7 in both compounds enhances electronegativity, but the 1,4-benzothiazine lacks the sulfone group, reducing oxidative stability [[9, ]].
  • Activity: Fluorinated benzothiazines show improved anti-inflammatory activity compared to non-fluorinated derivatives .
(b) 4H-Pyrazolo[4,3-c][1,2]benzothiazin-2-yl Acetamide
  • Core Structure : Pyrazolo-benzothiazine fused ring.

Q & A

Basic Research Questions

Q. What are the key synthetic routes for preparing 2-((7-fluoro-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)-N-(naphthalen-1-yl)acetamide?

  • Answer : The synthesis typically involves multi-step reactions starting with the benzo[e][1,2,4]thiadiazine scaffold. A nucleophilic substitution reaction between a fluoro-substituted benzo[e][1,2,4]thiadiazine derivative and a thiol-containing acetamide precursor is common. Base catalysts (e.g., K₂CO₃) in polar aprotic solvents (e.g., DMF) are used to facilitate thioether bond formation. Post-reaction purification via column chromatography or recrystallization ensures high purity .

Q. Which analytical techniques are critical for characterizing this compound?

  • Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H/¹³C) confirms structural integrity, while High-Resolution Mass Spectrometry (HRMS) validates molecular weight. Fourier-Transform Infrared (FTIR) spectroscopy identifies functional groups like sulfonamide (-SO₂) and acetamide (-CONH). Purity is assessed via High-Performance Liquid Chromatography (HPLC) .

Q. How does the fluoro substituent influence the compound’s reactivity?

  • Answer : The electron-withdrawing fluorine at the 7-position enhances electrophilicity at adjacent sites, facilitating nucleophilic substitution reactions. It also improves metabolic stability and lipophilicity, which are advantageous in biological studies .

Advanced Research Questions

Q. What strategies optimize reaction yields in the presence of competing side reactions (e.g., oxidation of thioether bonds)?

  • Answer : Controlled inert atmospheres (N₂/Ar) prevent oxidation. Catalytic amounts of antioxidants (e.g., BHT) or low-temperature conditions (-10°C to 0°C) suppress undesired pathways. Reaction progress is monitored via Thin-Layer Chromatography (TLC) to isolate intermediates .

Q. How can researchers resolve contradictions in reported biological activities (e.g., enzyme inhibition vs. cytotoxicity)?

  • Answer : Dose-response assays (e.g., IC₅₀ determination) and selectivity profiling against related enzymes clarify specificity. Structural analogs with modified substituents (e.g., replacing naphthyl with phenyl groups) help correlate activity with pharmacophore elements .

Q. What computational methods predict the compound’s binding affinity to target proteins?

  • Answer : Molecular docking (AutoDock Vina, Schrödinger) models interactions with active sites, while Density Functional Theory (DFT) calculates electronic properties (e.g., HOMO/LUMO energies). Molecular Dynamics (MD) simulations assess stability of ligand-protein complexes over time .

Q. How does the sulfonamide group (-SO₂) impact solubility and formulation for in vivo studies?

  • Answer : The sulfonamide group increases polarity, improving aqueous solubility but reducing membrane permeability. Prodrug strategies (e.g., esterification of the acetamide) or nanoformulation (liposomes) enhance bioavailability .

Methodological Recommendations

  • Synthesis : Prioritize stepwise purification to isolate intermediates, reducing final-step impurities .
  • Biological Assays : Use orthogonal validation (e.g., SPR and fluorescence polarization) to confirm target engagement .
  • Computational Studies : Cross-validate docking results with experimental mutagenesis data to refine binding models .

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